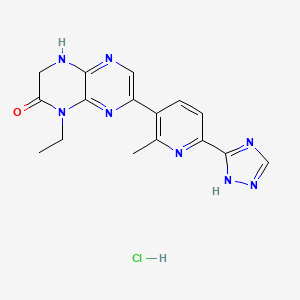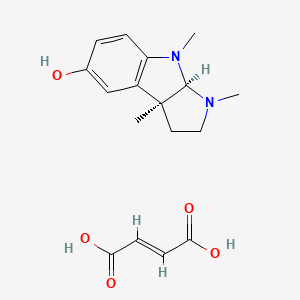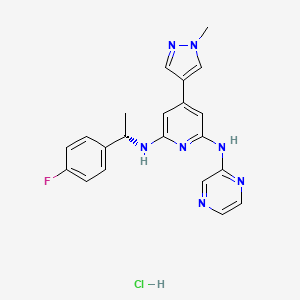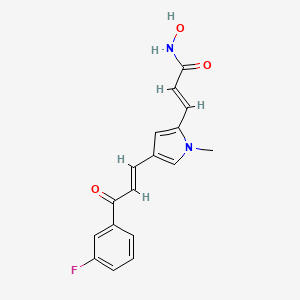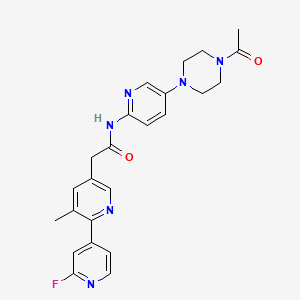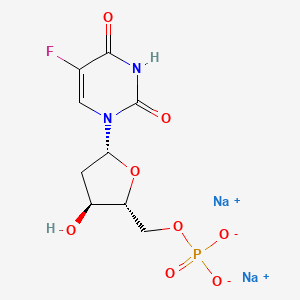
MRS 2690
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS 2690 is a potent agonist of the P2Y14 receptor, a type of G-protein-coupled receptor. It has an EC50 value of 49 nM, which indicates its high potency. This compound is known for its significantly higher potency compared to UDP-glucose, a naturally occurring agonist of the same receptor .
Preparation Methods
The synthesis of MRS 2690 involves multiple steps, including the esterification of diphosphoric acid with 1-α-D-glucopyranosyl and 2-[(4’-methylthio)uridin-5’'-yl] ester disodium salt. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Chemical Reactions Analysis
MRS 2690 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the uridine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
MRS 2690 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying the structure-activity relationship of P2Y14 receptor agonists.
Biology: It helps in understanding the role of P2Y14 receptors in various biological processes, including immune response and inflammation.
Medicine: Potential therapeutic applications include the treatment of inflammatory diseases and immune disorders.
Industry: It is used in the development of new drugs targeting P2Y14 receptors.
Mechanism of Action
MRS 2690 exerts its effects by binding to the P2Y14 receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving the release of secondary messengers like cyclic AMP (cAMP). This activation leads to various cellular responses, including changes in cell proliferation, migration, and cytokine release .
Comparison with Similar Compounds
MRS 2690 is unique due to its high potency and selectivity for the P2Y14 receptor. Similar compounds include:
UDP-glucose: A naturally occurring agonist with lower potency.
MRS 2698: Another synthetic agonist with different selectivity profiles.
MRS 2578: A selective antagonist for P2Y6 receptors, used for comparative studies.
Properties
CAS No. |
15039-58-4 |
|---|---|
Molecular Formula |
C15H22N2Na2O16P2S |
Molecular Weight |
626.33 |
Synonyms |
Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


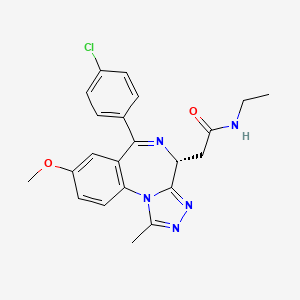
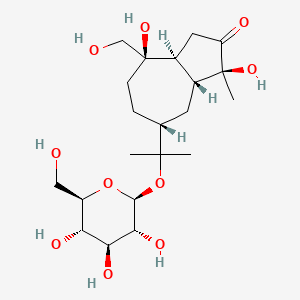
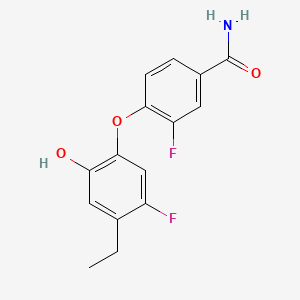
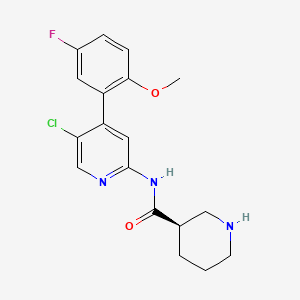
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)
